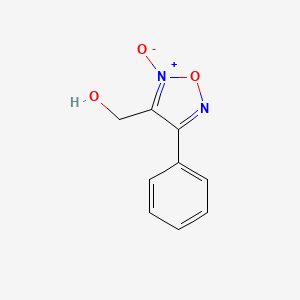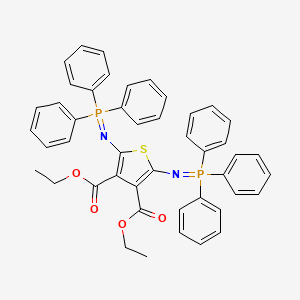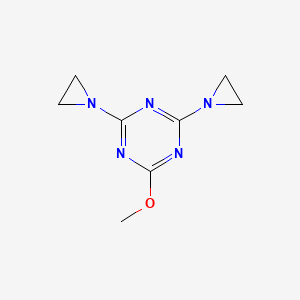
Methyl ether-13C2
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl ether-13C2 can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). A useful variation of this synthesis involves using silver oxide (Ag2O) as a mild base .
Industrial Production Methods
Industrially, simple symmetrical ethers like dimethyl ether are prepared by the sulfuric-acid-catalyzed reaction of alcohols. This reaction occurs by S_N2 displacement of water from a protonated ethanol molecule by the oxygen atom of a second ethanol molecule .
化学反应分析
Types of Reactions
Methyl ether-13C2 undergoes various chemical reactions, including:
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under normal conditions, making them stable solvents for many reactions.
Common Reagents and Conditions
Acidic Cleavage: Reagents like HBr or HI are used to cleave ethers into alcohol and alkyl halide products.
Williamson Ether Synthesis: Reagents include alkoxide ions and primary alkyl halides or tosylates.
Major Products Formed
Acidic Cleavage: The major products are alcohols and alkyl halides.
Williamson Ether Synthesis: The major product is the ether itself, such as dimethyl ether.
科学研究应用
Methyl ether-13C2 is used in various scientific research applications, including:
NMR Spectroscopy: It is used to analyze hydroxyl group functionality in humic and fulvic acids from different aquatic environments.
Environmental Studies: It helps in characterizing thermochemolysis products of organic matter in marine sediments.
Alternative Fuels Research: It is studied as a potential substitute for liquefied petroleum gas (LPG) in domestic uses.
Cellulose Ether Compounds: It is used in Dynamic Nuclear Polarization MAS NMR to characterize model methylcellulose ether compounds.
作用机制
The mechanism of action of methyl ether-13C2 primarily involves its role as a stable isotope-labeled compound in NMR spectroscopy. The 13C labeling allows for the differentiation between methyl esters of carboxylic acids and methyl ethers of phenolic hydroxyls, aiding in the analysis of hydroxyl group functionality. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism .
相似化合物的比较
Methyl ether-13C2 can be compared with other similar compounds such as:
Dimethyl Ether: Similar in structure but without the 13C labeling.
Ethyl Methyl Ether: Contains an ethyl group instead of a second methyl group.
Diethyl Ether: Contains two ethyl groups instead of methyl groups.
This compound is unique due to its 13C labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
属性
IUPAC Name |
(113C)methoxy(113C)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/i1+1,2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482794 | |
| Record name | Methyl ether-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.054 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149228-22-8 | |
| Record name | Methyl ether-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149228-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)
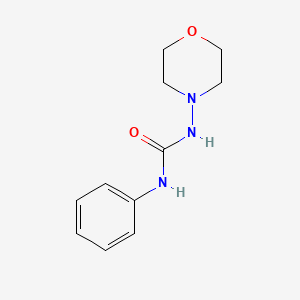
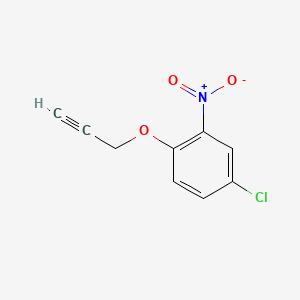
![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)

